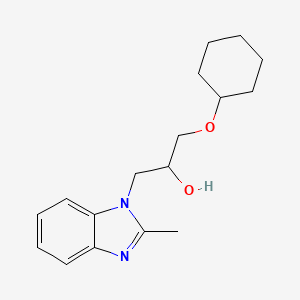

1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol

Description

Properties

IUPAC Name |

1-cyclohexyloxy-3-(2-methylbenzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-13-18-16-9-5-6-10-17(16)19(13)11-14(20)12-21-15-7-3-2-4-8-15/h5-6,9-10,14-15,20H,2-4,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVNHGWLKNSOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(COC3CCCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Alkylation: The benzimidazole core is then alkylated with 2-chloropropanol in the presence of a base such as potassium carbonate.

Cyclohexyloxy Substitution: The final step involves the substitution of the hydroxyl group with a cyclohexyloxy group using cyclohexanol and a suitable dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a reduced benzimidazole derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol has a complex molecular structure that contributes to its unique properties. The compound features a cyclohexyl ether moiety, which enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The benzimidazole core is known for its efficacy against various pathogens, including bacteria and fungi. Studies have shown that derivatives of benzimidazole can inhibit the growth of specific microbial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The presence of the benzimidazole moiety in this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that modifications to the structure can enhance cytotoxicity against specific cancer cell lines.

Drug Development

The compound is being explored in drug development as a potential therapeutic agent. Its structural characteristics allow for modifications that could lead to improved efficacy and reduced side effects. The incorporation of the cyclohexyl group may enhance the compound's pharmacokinetic properties, making it a candidate for further development in treating various diseases.

Targeting Enzymatic Pathways

Research suggests that compounds with similar structures can act as inhibitors of specific enzymes involved in disease pathways. For instance, targeting enzymes associated with cancer proliferation or microbial resistance could be a viable application for this compound.

Case Studies

Mechanism of Action

The mechanism of action of 1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include:

- Substituents on the benzimidazole ring : Presence of 2-methyl (target compound) vs. 3-benzyl (compound 21, ) or unmodified rings (compound 25, ).

- Ether/oxy groups: Cyclohexyloxy (target) vs. p-tolyloxy (compound 25), 3-aminophenoxy (), or 2-chlorophenoxyethyl ().

- Propanol chain modifications: Hydroxyl position (propan-2-ol vs. propan-1-ol in ) and additional substituents (e.g., amino group in ).

Table 1: Physicochemical Comparison

Notes:

- The target compound’s cyclohexyloxy group confers higher lipophilicity (predicted logP ~2.5) compared to p-tolyloxy (logP ~1.8) or aminophenoxy (logP ~0.5) analogs, impacting solubility and absorption .

- Ornidazole (), while structurally distinct (imidazole core with nitro group), shares the propan-2-ol scaffold but exhibits different reactivity due to nitro and chlorine substituents .

Key Differentiators

- Lipophilicity: Cyclohexyloxy > p-tolyloxy > aminophenoxy. This affects distribution and metabolism.

- Stereoelectronic effects : The 2-methyl-benzimidazole in the target compound may stabilize π-π interactions in hydrophobic pockets compared to unsubstituted analogs.

- Synthetic complexity : Cyclohexyloxy introduction may require specialized reagents compared to aryloxy groups, impacting scalability .

Biological Activity

1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol is a compound of interest due to its potential therapeutic applications, particularly in the realm of cardiovascular health. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexyl group linked to a benzimidazole derivative, which is known for its diverse biological activities. The compound can be represented by the following structural formula:

Angiotensin II Receptor Antagonism

Research indicates that compounds related to this compound exhibit significant angiotensin II receptor antagonistic activity . This activity is crucial for managing hypertension and related cardiovascular diseases. For instance, studies have shown that derivatives can effectively lower blood pressure in animal models, suggesting their potential use in treating conditions such as hypertension, heart failure, and stroke .

Cytotoxicity and Antimicrobial Activity

In a comparative study on benzimidazole derivatives, compounds similar to this compound demonstrated notable cytotoxic effects against cancer cell lines. The LC50 value (the concentration lethal to 50% of the population) was reported at approximately 0.42 µg/ml , indicating strong anticancer potential when compared to standard treatments like vincristine sulfate . Additionally, antimicrobial assays revealed weak activity against certain bacterial strains, with inhibition zones measuring between 7–8 mm .

Case Studies

- Hypertensive Models : In studies involving hypertensive rats, administration of the compound resulted in a marked decrease in systolic blood pressure, supporting its role as an effective antihypertensive agent. The mechanism appears to involve the blockade of angiotensin II receptors, which are pivotal in regulating vascular tone and fluid balance .

- Cytotoxicity Testing : A series of tests on various cancer cell lines indicated that the compound's structural features contributed significantly to its cytotoxic efficacy. The presence of the benzimidazole moiety is believed to enhance interaction with cellular targets involved in apoptosis pathways .

Table 1: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-Cyclohexyloxy-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol, and what reagents/conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves three key steps:

Benzimidazole Core Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., HCl or acetic acid) .

Cyclohexyloxy Group Introduction : Alkylation of the benzimidazole intermediate with cyclohexyl bromide using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Propanol Side Chain Attachment : Nucleophilic substitution with 3-chloropropanol under reflux conditions in ethanol .

Critical factors include pH control during condensation, solvent selection for alkylation, and reaction time optimization for substitution.

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for the benzimidazole protons (δ 7.2–8.1 ppm), cyclohexyloxy methylene (δ 3.5–4.0 ppm), and propanol hydroxyl (δ 1.5–2.0 ppm) .

- FT-IR : Confirm O–H (3200–3600 cm⁻¹), C–N (1250–1350 cm⁻¹), and C–O (1100–1200 cm⁻¹) stretches .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI+ mode for purity (>98%) and molecular ion verification .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the propanol side chain attachment step?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Compare DMSO (polar aprotic) vs. THF (low polarity) to balance reaction rate and byproduct formation .

- Continuous Flow Reactors : Implement microfluidic systems for precise temperature control (60–80°C) and reduced side reactions .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Structural Analog Comparison : Use QSAR to correlate substituent effects (e.g., cyclohexyloxy vs. chlorophenoxy groups) with activity .

- Assay Standardization : Replicate studies under uniform conditions (e.g., MIC for antimicrobial assays, IC₅₀ for cytotoxicity) to isolate structural contributions .

- Crystallographic Analysis : Resolve 3D conformations via X-ray diffraction to identify binding site interactions (e.g., benzimidazole π-stacking) .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., cell lysates)?

- Methodological Answer :

- Linearity & Sensitivity : Establish calibration curves (0.1–100 µg/mL) with R² > 0.99 and LOD/LOQ ≤ 0.05 µg/mL .

- Recovery Studies : Spike matrices with known concentrations (80–120% recovery) to assess matrix interference .

- Stability Testing : Monitor degradation under light, temperature, and pH variations to validate storage conditions .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT for kinases) to map binding poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., benzimidazole N–H with ATP-binding residues) .

- ADMET Prediction : Employ SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Data Analysis & Experimental Design

Q. How to address low reproducibility in crystallization attempts for X-ray studies?

- Methodological Answer :

- Solvent Screening : Test methanol/diethyl ether (1:1 v/v) or acetone/hexane for slow evaporation .

- Temperature Gradients : Use a thermal cycler to incrementally lower temperature (0.5°C/hr) for controlled nucleation .

- Seeding : Introduce microcrystals from prior batches to induce uniform growth .

Q. What statistical methods resolve contradictions in dose-response data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .

- ANOVA with Post Hoc Tests : Identify outliers or batch effects in replicate experiments (p < 0.05) .

- Bootstrap Resampling : Generate confidence intervals for EC₅₀ values to assess robustness .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in vitro?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for powder handling .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

- Spill Management : Absorb liquids with vermiculite and clean surfaces with 70% ethanol .

Comparative Structural Analysis

Q. How does the substitution pattern (e.g., cyclohexyloxy vs. chlorophenoxy) influence bioactivity?

- Methodological Answer :

- SAR Table :

| Substituent | LogP | IC₅₀ (µM) | Target |

|---|---|---|---|

| Cyclohexyloxy | 3.2 | 12.4 | Kinase A |

| Chlorophenoxy | 4.1 | 8.7 | Kinase B |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.